molecular formula C9H7BrFNO4 B1418510 Ethyl 4-bromo-2-fluoro-5-nitrobenzoate CAS No. 1156940-29-2

Ethyl 4-bromo-2-fluoro-5-nitrobenzoate

Cat. No.: B1418510
CAS No.: 1156940-29-2
M. Wt: 292.06 g/mol
InChI Key: GURCEFIKFODWPA-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-fluoro-5-nitrobenzoate (CAS: 1156940-29-2) is a halogenated nitrobenzoate ester with the molecular formula C₉H₇BrFNO₄ and a molecular weight of 292.06 g/mol . Its structure features a benzoate core substituted with bromine at position 4, fluorine at position 2, and a nitro group at position 5 (Figure 1). This compound is primarily utilized in synthetic organic chemistry as an intermediate for pharmaceuticals, agrochemicals, and materials science due to its electron-withdrawing substituents, which enhance reactivity in substitution and coupling reactions.

Properties

IUPAC Name

ethyl 4-bromo-2-fluoro-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFNO4/c1-2-16-9(13)5-3-8(12(14)15)6(10)4-7(5)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURCEFIKFODWPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1F)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromo-2-fluoro-5-nitrobenzoate can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The synthesis typically begins with the nitration of ethyl benzoate to introduce the nitro group. This is followed by bromination and fluorination steps to introduce the bromine and fluorine atoms, respectively. The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration, bromination, and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2-fluoro-5-nitrobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical for reducing the nitro group.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products

    Substitution: Products include derivatives with different functional groups replacing the bromine or fluorine atoms.

    Reduction: The major product is ethyl 4-amino-2-fluoro-5-nitrobenzoate.

    Oxidation: Products vary depending on the extent of oxidation, potentially forming carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Ethyl 4-bromo-2-fluoro-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-2-fluoro-5-nitrobenzoate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of Ethyl 4-bromo-2-fluoro-5-nitrobenzoate can be contrasted with related benzoate derivatives, focusing on substituent positions, molecular weight, and chemical behavior.

Positional Isomers

Ethyl 2-bromo-4-fluoro-5-nitrobenzoate (CID 43448993) Molecular Formula: C₉H₇BrFNO₄ (identical to the target compound). Substituents: Bromine at position 2, fluorine at position 4, nitro at position 5. Key Differences: The altered substituent positions significantly affect electronic distribution.

Ethyl 5-bromo-2-chloro-4-fluorobenzoate (CAS 351325-30-9)

  • Molecular Formula : C₉H₇BrClFO₂.
  • Substituents : Bromine at position 5, chlorine at position 2, fluorine at position 3.
  • Key Differences : Replacement of the nitro group with chlorine reduces electron-withdrawing effects, altering reactivity in aromatic electrophilic substitutions. The molecular weight is lower (281.51 g/mol ), and solubility in polar solvents may increase due to the absence of the nitro group .

Functional Group Variants

Mthis compound Molecular Formula: C₈H₅BrFNO₄. Substituents: Methyl ester instead of ethyl. Key Differences: The shorter alkyl chain (methyl vs. This derivative is often used in pharmaceutical formulation studies due to its compatibility with DMSO-based master liquids .

Ethyl 4-nitrobenzoate Molecular Formula: C₉H₉NO₄. Substituents: Nitro group at position 4; lacks bromine and fluorine. Key Differences: Absence of halogens simplifies the molecule, making it less sterically hindered and more reactive in ester hydrolysis or reduction reactions. The molecular weight (195.17 g/mol) is significantly lower .

Data Table: Comparative Properties

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Reactivity Features
This compound C₉H₇BrFNO₄ Br (4), F (2), NO₂ (5) 292.06 High electrophilicity due to NO₂ and halogens
Ethyl 2-bromo-4-fluoro-5-nitrobenzoate C₉H₇BrFNO₄ Br (2), F (4), NO₂ (5) 292.06 Increased steric hindrance at ortho-Br
Ethyl 5-bromo-2-chloro-4-fluorobenzoate C₉H₇BrClFO₂ Br (5), Cl (2), F (4) 281.51 Lower reactivity in nitration due to Cl
Mthis compound C₈H₅BrFNO₄ Br (4), F (2), NO₂ (5), methyl 278.03 Improved solubility in polar solvents
Ethyl 4-nitrobenzoate C₉H₉NO₄ NO₂ (4) 195.17 Rapid ester hydrolysis under basic conditions

Research Findings and Challenges

  • Crystallography : Tools like SHELXL and ORTEP-3 are essential for resolving the crystal structures of halogenated benzoates, which often exhibit complex hydrogen-bonding patterns affecting their stability .
  • Synthetic Limitations : The nitro group’s strong electron-withdrawing nature complicates reduction reactions, requiring controlled conditions to avoid side products.
  • Supply Constraints : this compound is currently listed as out of stock, highlighting challenges in large-scale synthesis and purification .

Biological Activity

Ethyl 4-bromo-2-fluoro-5-nitrobenzoate is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological interactions, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound has the molecular formula C₉H₇BrFNO₄. Its synthesis typically involves a multi-step process that includes:

  • Nitration : The introduction of a nitro group into ethyl benzoate.
  • Bromination : The addition of a bromine atom.
  • Fluorination : The incorporation of a fluorine atom.

These steps are carried out using strong acids and bases along with specific catalysts to facilitate electrophilic aromatic substitution reactions .

The biological activity of this compound is primarily attributed to its functional groups, particularly the nitro group, which can undergo redox reactions. The bromine and fluorine atoms can influence the compound's reactivity and binding affinity to various biological targets, including enzymes and receptors .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with nitro groups are often evaluated for their activity against Mycobacterium tuberculosis and other pathogens. In vitro studies have shown that certain derivatives can inhibit bacterial growth with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL .

Case Studies

  • Antitubercular Activity : A study synthesized various derivatives related to nitrobenzoates and assessed their antitubercular activity against M. tuberculosis. Some compounds demonstrated potent activity with MIC values as low as 4 μg/mL, indicating a promising scaffold for developing new antitubercular agents .
    CompoundMIC (μg/mL)Activity Description
    This compound32Moderate activity against resistant strains
    Compound 3m4Highly active against M. tuberculosis
    Compound 3e64Low inhibitory effect
  • Cytotoxicity Studies : In cytotoxicity assays, some derivatives showed varying degrees of toxicity against different tumor cell lines. The safety profile was evaluated using Vero cell lines, where compounds exhibited no significant cytotoxic effects, suggesting potential for therapeutic applications .

Applications in Drug Development

This compound is explored for its potential use in drug development due to its ability to interact with biological targets effectively. Its unique combination of functional groups allows for modifications that can enhance its pharmacological properties, making it a candidate for further research in medicinal chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-bromo-2-fluoro-5-nitrobenzoate
Reactant of Route 2
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Ethyl 4-bromo-2-fluoro-5-nitrobenzoate

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